molecular formula C10H16N4O B11897137 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole

Cat. No.: B11897137
M. Wt: 208.26 g/mol
InChI Key: DSUWVHJQQSRTBV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a cyclopropyl group, a diazepane ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl hydrazine derivative with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with new functional groups.

Scientific Research Applications

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole is unique due to its specific combination of a cyclopropyl group, a diazepane ring, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H16N4O/c1-4-11-5-7-14(6-1)10-12-9(13-15-10)8-2-3-8/h8,11H,1-7H2

InChI Key

DSUWVHJQQSRTBV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC(=NO2)C3CC3

Origin of Product

United States

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